molecular formula C21H20O8 B4579955 3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B4579955
M. Wt: 400.4 g/mol
InChI Key: LOGORLJVFDSHIE-UHFFFAOYSA-N
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Description

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[55]undecane is a complex organic compound characterized by its spirocyclic structure This compound features two benzodioxole groups and a spiro[55]undecane core, making it a unique and intriguing molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole derivatives with suitable diols or polyols can lead to the formation of the spirocyclic core. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.

Scientific Research Applications

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. The compound’s structure allows for interactions with various biological targets.

    Medicine: Potential therapeutic applications are explored, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The molecular targets and pathways involved vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane:

    1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with nitrogen atoms, used in various medicinal chemistry applications.

    Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the substituents attached to the core, affecting their reactivity and applications.

Uniqueness

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its combination of benzodioxole groups and the spirocyclic core. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its significance in scientific research.

Properties

IUPAC Name

3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-3-15-17(28-11-26-15)5-13(1)19-22-7-21(8-23-19)9-24-20(25-10-21)14-2-4-16-18(6-14)29-12-27-16/h1-6,19-20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGORLJVFDSHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CC4=C(C=C3)OCO4)COC(OC2)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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